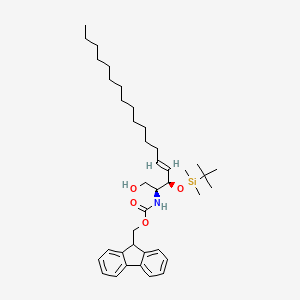

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a chemically modified derivative of sphingosine, a naturally occurring sphingolipid. This compound is notable for its role in various biochemical and pharmacological research applications, particularly due to its unique structural properties and biological activities .

Vorbereitungsmethoden

The synthesis of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine typically involves the protection of the hydroxyl group at the C-3 position of erythro-sphingosine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) and a base such as triethylamine. The protected erythro-sphingosine is then reacted with the silylating agent tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf) to introduce the TBDMS group at the C-3 position. The final product is obtained by deprotection of the TBDMS group using an acid such as trifluoroacetic acid (TFA) or hydrofluoric acid (HF).

Analyse Chemischer Reaktionen

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Wissenschaftliche Forschungsanwendungen

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is widely used in scientific research due to its unique properties and effects. It has been employed in:

Cell Culture Studies: To study the effects of sphingolipids on cell growth and differentiation.

Drug Delivery: As a component in drug delivery systems to enhance the stability and bioavailability of therapeutic agents.

Tissue Engineering: In the development of biomaterials for tissue engineering applications.

Cancer Research: To investigate the effects of sphingolipid metabolism on cancer cell growth and metastasis.

Wirkmechanismus

The mechanism of action of 3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine involves its interaction with various molecular targets and pathways. It acts as a selective inhibitor of protein kinase C activity and phorbol dibutyrate binding in vitro in human platelets. This compound does not inhibit protein kinase A or myosin light chain kinase, although it inhibits calmodulin-dependent enzymes .

Vergleich Mit ähnlichen Verbindungen

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine can be compared with other sphingosine derivatives, such as:

3-O-(tert-Butyldimethylsilyloxy)-erythro-sphingosine: Similar in structure but lacks the Fmoc group, which affects its biological activity and applications.

Sphingosine-1-phosphate: A naturally occurring sphingolipid involved in various signaling pathways, but with different functional groups and biological roles.

This compound’s unique combination of the TBDMS and Fmoc groups distinguishes it from other sphingosine derivatives, providing specific advantages in research applications.

Biologische Aktivität

3-O-(tert-Butyldimethylsilyloxy)-2-Fmoc-erythro-sphingosine is a modified sphingosine derivative that has garnered attention in biochemical research due to its potential biological activities. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protective group and a fluorenylmethyloxycarbonyl (Fmoc) group, which enhance its stability and solubility in organic solvents. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C39H61NO4Si

- Molecular Weight : 661.01 g/mol

- Solubility : Soluble in organic solvents such as dichloromethane and methanol.

The biological activity of this compound is primarily attributed to its interaction with sphingolipid metabolism and signaling pathways. Sphingosine and its derivatives play crucial roles in various cellular processes, including:

- Cell Proliferation : Sphingosine derivatives can modulate cell cycle progression and promote apoptosis in cancer cells.

- Inflammation : They are involved in the regulation of inflammatory responses through the modulation of cytokine production.

- Insulin Sensitivity : Recent studies have indicated that certain sphingolipids are linked to insulin signaling pathways, affecting glucose metabolism and insulin sensitivity .

In Vitro Studies

- Cell Line Testing : Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

- Mechanistic Insights : The compound has been shown to inhibit the activity of sphingosine kinase, an enzyme responsible for converting sphingosine into sphingosine-1-phosphate (S1P), a potent signaling molecule involved in cell proliferation and survival. By inhibiting this pathway, this compound may exert anti-cancer effects .

Case Study 1: Cancer Treatment Potential

A study investigated the effects of this compound on breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM after 24 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells, confirming the compound's pro-apoptotic activity.

Case Study 2: Metabolic Regulation

In a metabolic study involving obese mice, administration of the compound led to improved insulin sensitivity as measured by glucose tolerance tests. The study highlighted changes in serum sphingolipid levels post-treatment, indicating a potential role for this compound in managing insulin resistance .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H61NO4Si/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-28-37(44-45(5,6)39(2,3)4)36(29-41)40-38(42)43-30-35-33-26-22-20-24-31(33)32-25-21-23-27-34(32)35/h19-28,35-37,41H,7-18,29-30H2,1-6H3,(H,40,42)/b28-19+/t36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCAJQRDYWOKNL-LKTVSZBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[Si](C)(C)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H61NO4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.